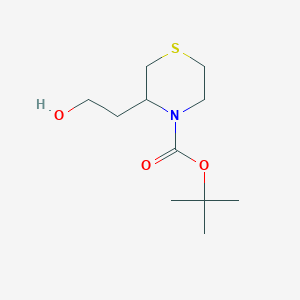![molecular formula C19H13NOS B2737834 N-[4-(2-phenylethynyl)phenyl]-2-thiophenecarboxamide CAS No. 439095-69-9](/img/structure/B2737834.png)
N-[4-(2-phenylethynyl)phenyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Suzuki/Sonogashira cross-coupling . The synthesis of “phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide” involves the reaction of 4-ethynylbiphenyl with methanesulfonyl chloride in the presence of a catalyst.Molecular Structure Analysis
The molecular structure of similar compounds can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and mass spectrometry. The InChI code for “N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide” is1S/C20H15NO2S/c22-24(23,20-9-5-2-6-10-20)21-19-15-13-18(14-16-19)12-11-17-7-3-1-4-8-17/h1-10,13-16,21H . Chemical Reactions Analysis
The chemical reactions of similar compounds have been explored. For instance, “N-arylethynylsulfonamides” can be oxidized into “N-sulfonyl-2-aryloxoacetamides” directly and efficiently with dimethyl sulfoxide (DMSO) as both an oxidant and solvent with microwave assistance .Physical And Chemical Properties Analysis
“N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide” is a solid compound . “Phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide” is a crystalline solid that is soluble in most organic solvents but insoluble in water. It has a melting point of 179-181°C and a boiling point of around 446°C.Aplicaciones Científicas De Investigación
Structural and Vibrational Studies
- Structural Analysis : A study on a thiourea derivative similar to N-[4-(2-phenylethynyl)phenyl]-2-thiophenecarboxamide highlights its synthesis and characterization, including a detailed analysis of its molecular structure and intramolecular interactions (Saeed, Erben, & Bolte, 2011).
Antitumor Agents
- DNA-Intercalating Antitumor Agents : Research on phenyl-substituted derivatives of a DNA-intercalating agent provides insights into their potential as antitumor agents. This indicates a possible application of this compound in cancer research (Atwell, Baguley, & Denny, 1989).
Mesogenic Materials
- Synthesis of Mesogenic Materials : A review discusses the synthesis of mesogenic materials containing heterocyclic cores like thiophene, which could be related to the compound (Seed, 2007).
Antimicrobial Activity
- Antimicrobial Properties : A study on the synthesis and antimicrobial activity of related compounds indicates potential antimicrobial applications for this compound (Sowmya et al., 2018).
Anticancer Activity
- Synthesis and Anticancer Activity : Research on thiophene-2-carboxamide derivatives demonstrates their synthesis and evaluation for in vitro cytotoxic activity, suggesting potential applications in cancer treatment (Gulipalli et al., 2019).
Material Science
- Polyamide and Polyimide Synthesis : A study on the synthesis of polyamides and polyimides containing phenyl or alkoxyphenyl-substituted rigid-rods, which might be related to the synthesis and applications of this compound in material science (Spiliopoulos & Mikroyannidis, 1998).
Molecular Docking Studies
- Molecular Docking and Antimicrobial Activity : A comprehensive study on the synthesis, antimicrobial activity, and molecular docking of a similar compound suggests its potential in drug discovery (Cakmak et al., 2022).
Intramolecular Reactions
- Intramolecular Diels-Alder Reaction : Research on N-(2-Thienyl)allene carboxamides and their intramolecular reactions could be relevant to the understanding of the chemical behavior of similar compounds (Himbert, Schlindwein, & Maas, 1990).
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-(2-phenylethynyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NOS/c21-19(18-7-4-14-22-18)20-17-12-10-16(11-13-17)9-8-15-5-2-1-3-6-15/h1-7,10-14H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCMIVGDKASMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2737752.png)
![2-fluoro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B2737753.png)
![9-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2737755.png)
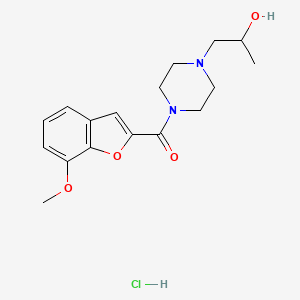
![5-Bromo-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2737758.png)
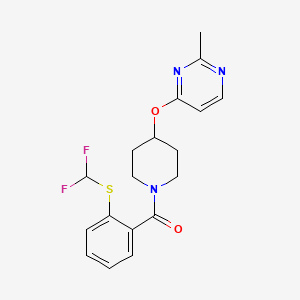
![2-bromo-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2737763.png)
![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2737764.png)
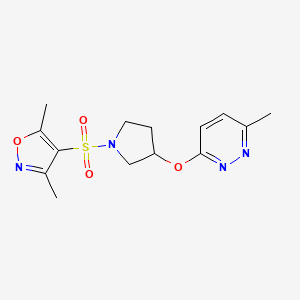
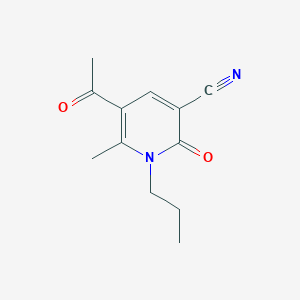
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737768.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2737769.png)
![{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid](/img/structure/B2737771.png)
